Didecyl phthalate-d4

Beschreibung

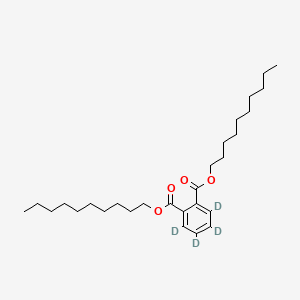

Structure

2D Structure

Eigenschaften

IUPAC Name |

didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3/i17D,18D,21D,22D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIBJVOPLXHHGS-BHGUTAGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCC)C(=O)OCCCCCCCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Isotopic Purity of Didecyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Didecyl phthalate-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document outlines the typical isotopic enrichment, presents a representative isotopic distribution, and details the experimental protocol for its determination.

Executive Summary

This compound is a stable isotope-labeled analog of Didecyl phthalate, widely used as an internal standard in analytical chemistry, particularly for the quantification of phthalates in various matrices. The accuracy of experimental results hinges on the precise characterization of the isotopic purity of the standard. This guide addresses the key aspects of the isotopic purity of this compound, providing researchers with the necessary information for its effective use.

Isotopic Purity and Distribution

This compound is synthesized to have four deuterium atoms incorporated into the benzene ring of the phthalate structure. Commercially available standards of this compound typically feature a high isotopic enrichment, commonly specified as 99 atom % D[1]. This value, however, represents the percentage of deuterium at the labeled positions and does not fully describe the distribution of the different isotopologues (molecules with different numbers of deuterium atoms).

For accurate quantitative analysis, particularly in isotope dilution mass spectrometry, understanding the distribution of these isotopologues is critical to correct for any contribution of the standard to the signal of the unlabeled analyte. While a specific Certificate of Analysis detailing the isotopic distribution for this compound was not publicly available at the time of this writing, a representative distribution for a d4-labeled aromatic compound with high isotopic enrichment is presented in Table 1.

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Mass Shift | Representative Abundance (%) |

| d0 (unlabeled) | M+0 | < 0.1 |

| d1 | M+1 | < 0.5 |

| d2 | M+2 | < 1.0 |

| d3 | M+3 | ~ 2.0 |

| d4 | M+4 | > 96.5 |

Note: This data is illustrative and represents a typical distribution for a high-purity d4-labeled standard. For precise analytical work, it is imperative to refer to the Certificate of Analysis provided by the supplier for the specific lot of the standard being used.

Experimental Protocol for Isotopic Purity Determination

The determination of the isotopic purity and distribution of this compound is typically performed using high-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC) or liquid chromatography (LC). The following protocol outlines a general procedure for this analysis.

Materials and Instrumentation

-

This compound standard

-

High-resolution mass spectrometer (e.g., Orbitrap, TOF)

-

Gas chromatograph (GC) with a suitable capillary column (e.g., DB-5ms) or Liquid chromatograph (LC) with a C18 column

-

Appropriate solvents for sample dilution (e.g., isooctane for GC, acetonitrile/water for LC)

Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a working solution with a concentration appropriate for the mass spectrometer being used (typically in the range of 1-10 µg/mL).

Instrumental Analysis

-

Chromatographic Separation (Optional but Recommended):

-

Inject the working solution into the GC-MS or LC-MS system.

-

Develop a chromatographic method that provides a sharp, symmetric peak for Didecyl phthalate to ensure that the analysis is of the compound of interest and not an impurity.

-

-

Mass Spectrometric Analysis:

-

Acquire full-scan mass spectra over a mass range that includes the molecular ions of all expected isotopologues of Didecyl phthalate (unlabeled MW ≈ 446.7 g/mol ; d4 MW ≈ 450.7 g/mol ).

-

Utilize a high-resolution setting on the mass spectrometer to resolve the isotopic peaks.

-

The primary ions to monitor will be the protonated molecules [M+H]⁺ or molecular ions [M]⁺• depending on the ionization technique used.

-

Data Analysis

-

From the full-scan mass spectrum of the this compound peak, identify the ion signals corresponding to the different isotopologues (d0, d1, d2, d3, d4).

-

Integrate the peak areas for each of these isotopologue signals.

-

Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

-

The isotopic purity is reported as the percentage of the desired deuterated species (d4).

Diagrams

Logical Workflow for Isotopic Purity Assessment

Caption: Workflow for the determination of isotopic purity.

Signaling Pathway for Accurate Quantification

Caption: The role of isotopic purity data in accurate quantification.

References

An In-depth Technical Guide to Didecyl Phthalate-d4: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Didecyl phthalate-d4, a deuterated stable isotope-labeled compound. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical methodologies. Furthermore, it outlines a representative experimental protocol for its application and the general metabolic pathway of high molecular weight phthalates.

Chemical Structure and Properties

This compound is a deuterated analog of Didecyl phthalate, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its chemical and physical properties are nearly identical to its non-labeled counterpart, with the primary difference being its higher molecular weight.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| Chemical Name | Di-n-decyl Phthalate-3,4,5,6-d4 |

| Synonyms | Phthalic Acid Didecyl Ester D4, Didecyl Phthalate (phenyl-d4) |

| Molecular Formula | C₂₈H₄₂D₄O₄ |

| Molecular Weight | 450.7 g/mol |

| CAS Number | 1276197-18-2 |

| Unlabeled CAS Number | 84-77-5 |

| Isotopic Enrichment | Typically ≥98 atom % D |

Table 2: Physicochemical Properties of Didecyl Phthalate (Unlabeled)

| Property | Value |

| Melting Point | -2.5 °C |

| Boiling Point | 261 °C at 5 mmHg |

| Density | 0.967 g/cm³ at 20 °C |

| Water Solubility | Very low |

| Log P | 8.78 |

| Appearance | Colorless to light yellow viscous liquid |

Note: The physicochemical properties of this compound are expected to be very similar to the unlabeled compound.

Synthesis of this compound

The synthesis of deuterated phthalate esters like this compound generally involves the esterification of a deuterated phthalic anhydride with the corresponding alcohol. A common synthetic route starts with a deuterated benzene ring precursor.

Applications in Analytical Chemistry

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Didecyl phthalate and other phthalates in various complex matrices. Its utility is crucial in environmental monitoring, food safety analysis, and clinical research to assess human exposure to these potential endocrine-disrupting chemicals.

Experimental Protocol: Quantification of Phthalates in a Liquid Sample using GC-MS

This section outlines a representative protocol for the analysis of phthalates in a liquid matrix (e.g., water, beverage) using this compound as an internal standard.

4.1. Materials and Reagents

-

Solvents: Dichloromethane (DCM), Hexane (pesticide residue grade or equivalent)

-

Standards: Didecyl phthalate analytical standard, this compound internal standard solution (e.g., 1 µg/mL in hexane)

-

Apparatus: Glassware (e.g., separatory funnels, vials, volumetric flasks), rotary evaporator or nitrogen evaporator, GC-MS system.

4.2. Sample Preparation and Extraction

References

Certificate of Analysis: A Technical Guide to Didecyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Didecyl phthalate-d4, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of Didecyl phthalate in various matrices. This document outlines the key chemical and physical properties, details common analytical methodologies, and presents a typical experimental workflow for its use in research and quality control settings.

Compound Information

This compound serves as an ideal internal standard for mass spectrometry-based analytical methods due to its chemical similarity to the target analyte and its distinct mass, which allows for clear differentiation.

Chemical and Physical Data

The following table summarizes the key identification and physical properties of this compound and its unlabeled counterpart.

| Property | This compound | Didecyl phthalate (unlabeled) |

| Synonyms | Phthalic Acid Didecyl Ester D4, Di-n-decyl Phthalate-3,4,5,6-d4 | Phthalic acid, didecyl ester; Di-n-decyl phthalate |

| CAS Number | 1276197-18-2[1][2][3][4] | 84-77-5[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₂₈²H₄H₄₂O₄[1][2][3] | C₂₈H₄₆O₄[5][7] |

| Molecular Weight | 450.69 g/mol [1][2][3][4] | 446.66 g/mol [6][7][8] |

| Isotopic Purity | ≥ 99 atom % D[2][3][4] | N/A |

| Chemical Purity | ≥ 98%[2][3] | Analytical standard grade[5][6][8] |

| Physical State | Neat[1][2][3] | Light-colored, practically odorless liquid[5] |

| Boiling Point | Not specified | 261 °C at 5 mmHg[5] |

| Melting Point | Not specified | -2.5 °C[5] |

| Density | Not specified | 0.9675 g/cm³ at 20 °C[5] |

| Solubility | Soluble in common organic solvents[5] | Soluble in common organic solvents, low solubility in water[5] |

Analytical Methods and Experimental Protocols

The quantification of phthalates, including Didecyl phthalate, is commonly performed using chromatographic techniques coupled with mass spectrometry. The use of a deuterated internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of semi-volatile compounds like phthalates.

Experimental Protocol:

-

Sample Preparation:

-

For solid samples (e.g., plastics, tissues), perform solvent extraction using a suitable organic solvent (e.g., hexane, dichloromethane).

-

For liquid samples (e.g., environmental water, biological fluids), perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes.

-

Spike the sample with a known concentration of this compound internal standard prior to extraction.

-

Evaporate the solvent and reconstitute the residue in a small volume of a suitable solvent for GC injection.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for phthalate analysis (e.g., a non-polar or mid-polar column).

-

Injection: Inject the sample extract into the GC inlet in splitless mode.

-

Oven Program: Employ a temperature gradient to separate the analytes. A typical program might start at a low temperature, ramp up to a higher temperature, and hold for a period to ensure elution of all compounds.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.

-

Data Acquisition: Acquire data in selected ion monitoring (SIM) mode, monitoring characteristic ions for both Didecyl phthalate and this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful technique for the analysis of phthalates, particularly in complex matrices.[9]

Experimental Protocol:

-

Sample Preparation:

-

Similar to GC-MS, extract the analytes from the sample matrix using an appropriate method.

-

Spike the sample with this compound internal standard before extraction.

-

After extraction, evaporate the solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph: Use an HPLC or UPLC system with a C18 or similar reversed-phase column.

-

Mobile Phase: Employ a gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium acetate or formic acid to improve ionization.[9]

-

Mass Spectrometer: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[9]

-

Data Acquisition: Set up multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard to ensure high selectivity and sensitivity.

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Didecyl phthalate using this compound as an internal standard.

Caption: General workflow for phthalate analysis using an internal standard.

This diagram outlines the major steps from sample preparation through instrumental analysis to data processing, highlighting the point at which the deuterated internal standard is introduced.

References

- 1. Di-n-decyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 2. Di-n-decyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 3. Di-n-decyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Didecyl phthalate | C28H46O4 | CID 6788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Didecyl phthalate analytical standard 84-77-5 [sigmaaldrich.com]

- 7. accustandard.com [accustandard.com]

- 8. Didecyl phthalate analytical standard 84-77-5 [sigmaaldrich.com]

- 9. fda.gov.tw [fda.gov.tw]

An In-depth Technical Guide to the Synthesis and Characterization of Didecyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Didecyl phthalate-d4 (DD P-d4), an isotopically labeled internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document details the synthetic pathway, experimental protocols, and analytical characterization methods pertinent to researchers in environmental science, toxicology, and drug metabolism.

Introduction

Didecyl phthalate is a widely used plasticizer that has come under scrutiny due to its potential endocrine-disrupting properties. Accurate monitoring of its presence in various matrices is essential for assessing human exposure and environmental impact. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by isotope dilution mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response. This guide focuses on the synthesis of Didecyl phthalate where the four protons on the phthalic ring are replaced with deuterium.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of phthalic anhydride-d4 with n-decanol. The reaction proceeds in two stages: an initial rapid, non-catalyzed formation of the monoester, followed by a slower, catalyzed conversion to the diester at an elevated temperature.

Synthesis Pathway

The overall synthetic scheme is as follows:

Caption: Synthesis pathway of this compound.

Experimental Protocol

This protocol is based on established methods for phthalate ester synthesis.[1][2][3]

Materials:

-

Phthalic anhydride-d4 (C₈D₄O₃)

-

n-Decanol (C₁₀H₂₂O)

-

Titanium (IV) isopropoxide (Catalyst)

-

Sodium carbonate (Na₂CO₃) solution (5% w/v)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Monoesterification:

-

To a three-neck round-bottom flask equipped with a Dean-Stark apparatus, condenser, thermometer, and nitrogen inlet, add phthalic anhydride-d4 (1.0 eq) and n-decanol (2.2 eq).

-

Add toluene to the flask to aid in the azeotropic removal of water.

-

Under a nitrogen atmosphere, heat the mixture to 140-150°C with stirring.

-

Maintain this temperature for approximately 1-2 hours. The reaction progress can be monitored by the disappearance of solid phthalic anhydride-d4.

-

-

Diesterification:

-

After the initial monoesterification, allow the reaction mixture to cool slightly.

-

Add the titanium (IV) isopropoxide catalyst (0.1-0.2% by weight of the reactants).

-

Increase the temperature to 180-220°C and reflux. Water will be collected in the Dean-Stark trap.

-

Continue the reaction for 4-6 hours, or until no more water is collected. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a 5% sodium carbonate solution to neutralize any remaining acidic components.

-

Wash with brine and then with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove toluene and excess n-decanol.

-

For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₈H₄₂D₄O₄ |

| Molecular Weight | 450.70 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | 261 °C @ 5 mmHg (for unlabeled)[4] |

| Solubility | Insoluble in water; soluble in organic solvents |

Spectroscopic and Chromatographic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the structure and isotopic labeling of the synthesized compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the decyl chains. The aromatic region, which would typically show multiplets for the unlabeled compound, will be absent due to the deuterium substitution. The expected chemical shifts for the decyl chain protons are similar to those of unlabeled didecyl phthalate.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the carbonyl carbons and the carbons of the decyl chains. The signals for the deuterated aromatic carbons will be significantly attenuated and may appear as multiplets due to C-D coupling.

Expected NMR Data (based on unlabeled Didecyl Phthalate)

| Assignment | ¹H Chemical Shift (ppm) (CDCl₃) | ¹³C Chemical Shift (ppm) (CDCl₃) |

| Aromatic-H | 7.7 (m), 7.5 (m) | - |

| -COOC H₂- | 4.3 (t) | 65.2 |

| -COOCH₂C H₂- | 1.7 (quint) | 28.7 |

| -(CH₂)₆- | 1.3-1.4 (m) | 29.6, 29.5, 29.3, 26.1, 22.7 |

| -C H₃ | 0.9 (t) | 14.1 |

| C =O | - | 167.8 |

| Aromatic-C -COO | - | 132.5 |

| Aromatic-C -H | - | 130.9, 128.9 |

Note: The aromatic signals in the ¹H and ¹³C NMR spectra will be absent or significantly altered for this compound.

3.2.2. Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is used to confirm the molecular weight and fragmentation pattern of the synthesized compound.

-

Electron Ionization (EI) Mass Spectrum: The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 450. A prominent fragment ion is expected at m/z 153, corresponding to the deuterated phthalic anhydride fragment, which is a characteristic ion for d4-labeled phthalates. This is a shift from the m/z 149 fragment observed for unlabeled phthalates. Other fragments will arise from the loss of the decyl chains.

Expected Key Mass Fragments

| m/z | Interpretation |

| 450 | Molecular ion [M]⁺ |

| 307 | [M - C₁₀H₂₁]⁺ (Loss of one decyl radical) |

| 153 | Deuterated phthalic anhydride fragment [C₈D₄O₃]⁺ |

Chromatographic Purity

The purity of the synthesized this compound can be determined by gas chromatography with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). The analysis should show a single major peak corresponding to the product.

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

References

- 1. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]

- 2. CN104072373A - Preparation method of diethyl phthalate (DEP) - Google Patents [patents.google.com]

- 3. CN105237394A - Preparation method of diisobutyl phthalate - Google Patents [patents.google.com]

- 4. Didecyl phthalate | C28H46O4 | CID 6788 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Didecyl Phthalate-d4 in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of Didecyl phthalate-d4 in various organic solvents, designed for researchers, scientists, and professionals in drug development. Given the limited availability of specific quantitative data for the deuterated compound, this guide leverages data from its non-deuterated analogue, Didecyl Phthalate, as a reliable proxy. Isotopic labeling with deuterium is not expected to significantly alter the fundamental solubility characteristics in organic solvents.

Core Concepts and Physical Properties

Didecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer. Its deuterated form, this compound, is often utilized as an internal standard in analytical chemistry. Understanding its solubility is crucial for sample preparation, formulation, and toxicological studies.

Physical Properties of Didecyl Phthalate:

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₆O₄ | [1][2] |

| Molecular Weight | 446.66 g/mol | [1][2] |

| Appearance | Clear, light yellow viscous liquid | [1][2][3] |

| Melting Point | 4 °C | [1][2][3] |

| Boiling Point | 261 °C at 5 mmHg | [1][2][3][4] |

| Density | 0.97 g/cm³ | [1][2][3] |

| Water Solubility | 0.33 mg/L at 24 °C | [1][2][3] |

Solubility in Organic Solvents

Didecyl phthalate exhibits good solubility in a range of common organic solvents, a characteristic attributed to its long alkyl chains and ester functional groups.[5] Phthalate esters, in general, are soluble to varying extents in many organic solvents and oils.[4][6]

Qualitative Solubility Data of Didecyl Phthalate:

| Solvent | Solubility | Reference |

| Acetone | Soluble | [1][2][3] |

| Alcohol | Soluble | [1][2][3] |

| Ether | Soluble | [1][2][3] |

| Hydrocarbons | Soluble | [4] |

| Chloroform | Sparingly Soluble | [1][2][3] |

| Ethyl Acetate | Slightly Soluble | [1][2][3] |

| Methanol | Slightly Soluble | [1][2][3] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of preparing saturated solutions and determining the concentration of the solute.

Materials:

-

This compound

-

Analytical grade organic solvents

-

Glass vials with screw caps

-

Calibrated pipettes and syringes

-

Analytical balance

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Equilibration and Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature to allow any undissolved material to settle.

-

For viscous liquids or fine suspensions, centrifugation can be used to facilitate the separation of the excess solute.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References

- 1. Didecyl phthalate | 84-77-5 [chemicalbook.com]

- 2. Didecyl phthalate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Didecyl phthalate CAS#: 84-77-5 [m.chemicalbook.com]

- 4. Didecyl phthalate | C28H46O4 | CID 6788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Ditridecyl phthalate | C34H58O4 | CID 8379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide for Didecyl Phthalate-d4 Standard

For researchers, scientists, and professionals in drug development requiring high-purity analytical standards, Didecyl phthalate-d4 serves as a critical internal standard for the accurate quantification of didecyl phthalate and other phthalate esters in various matrices. This technical guide provides an in-depth overview of commercially available this compound standards, their key specifications, and detailed experimental protocols for their application in analytical methodologies.

Commercial Availability

Several reputable chemical suppliers offer this compound standard. The products are typically available as neat material or in solution at specified concentrations. When selecting a supplier, it is crucial to consider the provided certificate of analysis, which details the purity, isotopic enrichment, and concentration.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound standards available from prominent commercial suppliers.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Name | Di-n-decyl Phthalate-3,4,5,6-d4 |

| Synonyms | Phthalic Acid Didecyl Ester D4, Didecyl Phthalate (phenyl-d4) |

| CAS Number | 1276197-18-2 |

| Unlabelled CAS Number | 84-77-5 |

| Molecular Formula | C₂₈H₄₂D₄O₄ |

| Molecular Weight | ~450.69 g/mol |

Table 2: Supplier Specifications for this compound Standard

| Supplier | Product Number | Form | Purity | Isotopic Enrichment | Available Quantities |

| LGC Standards | CDN-D-7291 | Neat | Min. 98% Chemical Purity | 99 atom % D | 0.05 g, 0.1 g[1] |

| CDN Isotopes | D-7291 | Neat | - | 99 atom % D | 0.05 g, 0.1 g[2] |

| MedChemExpress | HY-113838S | - | - | - | - |

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of phthalates in various samples, including environmental matrices, consumer products, and biological fluids.

Sample Preparation: Liquid-Liquid Extraction for Aqueous Samples

This protocol is a general guideline for the extraction of phthalates from aqueous samples, such as water or beverages, prior to GC-MS or LC-MS/MS analysis.

-

To a 100 mL glass separatory funnel, add 50 mL of the aqueous sample.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent like methanol or acetone).

-

Add 30 mL of a suitable extraction solvent (e.g., hexane or a mixture of hexane and dichloromethane).

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate.

-

Drain the lower aqueous layer.

-

Collect the organic layer containing the extracted phthalates and the internal standard.

-

Repeat the extraction of the aqueous layer with a fresh 30 mL portion of the extraction solvent.

-

Combine the organic extracts.

-

Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The concentrated extract is now ready for instrumental analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The following are typical GC-MS parameters for the analysis of phthalates. Optimization will be required for specific instrumentation and applications.

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector: Split/splitless, operated in splitless mode

-

Injector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute

-

Ramp 1: 20 °C/min to 220 °C

-

Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantification ion for this compound: m/z 153 (or other characteristic ions)

-

Quantification ions for target phthalates: e.g., m/z 149 for many phthalates

-

Visualizations

Logical Workflow for Internal Standard Calibration

The following diagram illustrates the typical workflow for using this compound as an internal standard for the quantification of an analyte.

Caption: Workflow for quantification using an internal standard.

Signaling Pathway for Endocrine Disruption by Phthalates

While not a direct experimental workflow for the standard, this diagram illustrates the broader context of why phthalate analysis is important in drug development and toxicology research. Phthalates are known endocrine disruptors, and this pathway shows a simplified mechanism of action.

References

An In-depth Technical Guide to Di-n-decyl Phthalate-3,4,5,6-d4

This technical guide provides comprehensive information on Di-n-decyl Phthalate-3,4,5,6-d4, a deuterated analogue of Di-n-decyl Phthalate. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require detailed technical data and procedural insights.

Chemical Identity and Properties

Di-n-decyl Phthalate-3,4,5,6-d4 is a stable, isotopically labeled form of Di-n-decyl Phthalate, where four hydrogen atoms on the phthalate ring have been replaced with deuterium. This labeling is particularly useful in analytical chemistry, for example, as an internal standard in mass spectrometry-based quantification methods, allowing for accurate measurement of the non-labeled compound in various matrices.

CAS Number: 1276197-18-2[1][2][3][4]

Synonyms: Phthalic Acid Didecyl Ester D4, didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate[2][5]

The following table summarizes the key chemical and physical properties of Di-n-decyl Phthalate-3,4,5,6-d4 and its unlabeled counterpart.

| Property | Value (Di-n-decyl Phthalate-3,4,5,6-d4) | Value (Di-n-decyl Phthalate) | Reference |

| Molecular Formula | C₂₈H₄₂D₄O₄ | C₂₈H₄₆O₄ | [3] |

| Molecular Weight | 450.7 g/mol | 446.7 g/mol | [1][3] |

| Isotopic Enrichment | 99 atom % D | N/A | [1] |

| CAS Number | 1276197-18-2 | 84-77-5 | [1][2][6] |

| Physical State | Neat | Light-colored liquid | [6][7] |

| Boiling Point | N/A | 261 °C at 5 mmHg | [6] |

| Density | N/A | 0.9675 at 20 °C/20 °C | [6] |

| InChI Key | PGIBJVOPLXHHGS-BHGUTAGVSA-N | PGIBJVOPLXHHGS-UHFFFAOYSA-N | [6] |

Synthesis and Purification

The synthesis of high molecular weight phthalates such as Di-n-decyl Phthalate generally involves a two-stage esterification process of phthalic anhydride with the corresponding alcohol.[8] The synthesis of the deuterated analogue would follow a similar pathway, utilizing a deuterated phthalic anhydride.

General Synthesis Pathway:

-

Monoesterification: Phthalic anhydride reacts with decyl alcohol in a rapid, non-catalyzed reaction to form a monoester intermediate. This stage is typically conducted at temperatures between 140-150°C.[8]

-

Diesterification: A second molecule of decyl alcohol reacts with the monoester in a slower, catalyzed reaction to form the final diester product. This step requires higher temperatures (210-230°C) and a catalyst, such as isopropyl titanate, to proceed to completion. The removal of water is essential to drive the equilibrium towards the product.[8]

Purification: Post-reaction, the crude product is purified through several steps:

-

Neutralization: The catalyst and any unreacted phthalic acid are neutralized by washing with a sodium carbonate solution.[8]

-

Washing: The organic layer is washed with hot water until the pH is neutral.[8]

-

Distillation: Excess alcohol and other volatile impurities are removed by vacuum distillation or steam stripping.[8]

Experimental Protocols: Analytical Methods

The determination of phthalates in various matrices is predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS).[9] GC combined with electron capture detection (GC-ECD) or flame ionization detection (GC-FID) are also used.[9][10] Due to the ubiquity of phthalates in laboratory environments, stringent measures must be taken to avoid sample contamination.[10]

Sample Preparation: A general protocol for the extraction of phthalates from a solid or liquid matrix involves:

-

Extraction: The sample is extracted with a suitable organic solvent, such as petroleum ether or hexane.[10]

-

Cleanup: The extract is cleaned up using techniques like Florisil® chromatography to remove interfering substances.[10]

-

Concentration: The cleaned extract is concentrated before analysis.

Instrumental Analysis:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for the analysis of phthalates.[9]

-

Internal Standard: Di-n-decyl Phthalate-3,4,5,6-d4 is an ideal internal standard for the quantification of Di-n-decyl Phthalate due to its similar chemical behavior and distinct mass.

Biological Effects and Signaling Pathways

While specific studies on the biological effects of Di-n-decyl Phthalate-3,4,5,6-d4 are not available, extensive research has been conducted on the biological impact of phthalates in general. Phthalates are known endocrine disruptors that can interfere with the hormonal system.[11]

Endocrine Disruption: Phthalates can affect the hypothalamic-pituitary-gonadal (HPG) axis, leading to reproductive and developmental issues.[11] Prenatal exposure to certain phthalates has been linked to testicular dysgenesis syndrome in animal models.[11]

Signaling Pathways: Recent studies have shown that phthalates can influence various cellular signaling pathways. For instance, some phthalates have been demonstrated to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[12][13] This has raised concerns about the potential role of phthalates in the development of certain cancers.[13] The degradation of some phthalates proceeds via de-esterification to phthalic acid, which is then metabolized and enters the tricarboxylic acid (TCA) cycle.[14]

Applications

The primary application of Di-n-decyl Phthalate-3,4,5,6-d4 is as an internal standard for the accurate quantification of Di-n-decyl Phthalate in environmental and biological samples using isotope dilution mass spectrometry. The unlabeled compound, Di-n-decyl Phthalate, is used as a plasticizer, particularly for vinyl resins, in applications such as electrical cables.[6] It is also found in various consumer products, including cosmetics.[15]

Conclusion

Di-n-decyl Phthalate-3,4,5,6-d4 is a critical analytical tool for researchers studying the prevalence and impact of Di-n-decyl Phthalate. Understanding its properties, synthesis, and analytical applications is essential for accurate environmental monitoring and toxicological studies. The broader class of phthalates, to which this compound belongs, continues to be an area of active research due to their potential effects on human health and the environment.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. Di-n-decyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Di-n-decyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 5. Di-n-decyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 6. Didecyl phthalate | C28H46O4 | CID 6788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. esslabshop.com [esslabshop.com]

- 8. benchchem.com [benchchem.com]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. mdpi.com [mdpi.com]

- 12. cellmolbiol.org [cellmolbiol.org]

- 13. Regulation of the cell cycle and P13K/AKT/mTOR signaling pathway by phthalates in normal human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemical pathways and enhanced degradation of di-n-octyl phthalate (DOP) in sequencing batch reactor (SBR) by Arthrobacter sp. SLG-4 and Rhodococcus sp. SLG-6 isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Overview of Didecyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of Didecyl phthalate-d4, a deuterated form of Didecyl phthalate. It is intended to serve as a reference for professionals engaged in research and development who require precise information on the physicochemical properties of this compound. This compound is utilized as an internal standard in analytical chemistry, particularly for quantification by methods such as NMR, GC-MS, or LC-MS.[1] The incorporation of deuterium isotopes provides a distinct mass signature, facilitating its use as a tracer in metabolic and pharmacokinetic studies.[1]

Physicochemical Data

The fundamental properties of this compound are summarized below. The primary distinction from its unlabeled counterpart is the substitution of four hydrogen atoms with deuterium on the phenyl ring, resulting in a higher molecular weight.[2][3]

| Property | Value | Reference |

| Molecular Weight | 450.69 g/mol | [1][3] |

| 450.7 g/mol | [4] | |

| 450.6871 g/mol | [2][5] | |

| Molecular Formula | C₂₈H₄₂D₄O₄ | [1][4] |

| CAS Number | 1276197-18-2 | [2][3][4] |

| Synonyms | Di-n-decyl Phthalate-3,4,5,6-d4, Phthalic Acid Didecyl Ester D4 | [2][3][4] |

| Unlabeled CAS Number | 84-77-5 | [1][3][5] |

| Unlabeled Molecular Weight | 446.66 g/mol | [6][7] |

Experimental Protocols

The determination of the molecular weight of this compound is typically not based on a singular experimental protocol but is calculated based on its chemical formula and the atomic masses of its constituent isotopes. This theoretical calculation is a standard practice in chemistry and is confirmed by mass spectrometry.

Calculation of Molecular Weight:

The molecular weight is derived from the sum of the atomic weights of all atoms in the molecular formula (C₂₈H₄₂D₄O₄):

-

(28 x Atomic Weight of Carbon) + (42 x Atomic Weight of Hydrogen) + (4 x Atomic Weight of Deuterium) + (4 x Atomic Weight of Oxygen)

This calculated value is then verified using high-resolution mass spectrometry, which provides a highly accurate mass-to-charge ratio of the molecule.

Logical Relationships

The following diagram illustrates the relationship between the unlabeled compound, the isotopic label, and the resulting deuterated variant.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Di-n-decyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Di-n-decyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 6. Didecyl phthalate [webbook.nist.gov]

- 7. Didecyl phthalate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

storage and stability conditions for Didecyl phthalate-d4 standards

An In-depth Technical Guide to the Storage and Stability of Didecyl Phthalate-d4 Standards

For researchers, scientists, and drug development professionals utilizing this compound in their work, ensuring the integrity and stability of this analytical standard is paramount for accurate and reproducible results. This guide provides a comprehensive overview of the recommended storage and handling conditions, stability information, and general safety precautions based on available technical data.

Storage Conditions

Proper storage is crucial to maintain the chemical purity and isotopic enrichment of this compound. The following table summarizes the recommended storage conditions.

| Parameter | Recommendation | Source |

| Temperature | Store at room temperature. | [1] |

| Store in a cool, dry, well-ventilated area.[2][3] | ||

| Container | Store in a tightly closed container.[2][4] | |

| Store in original containers.[3] | ||

| Metal can or drum is a suitable packing material.[3] | ||

| Environment | Keep away from incompatible materials and foodstuff containers.[3] | |

| Protect containers against physical damage and check regularly for leaks.[3] | ||

| No smoking, naked lights or ignition sources in storage area.[3] |

Stability Profile

This compound is a stable compound when stored under the recommended conditions. The key aspects of its stability are outlined below.

| Aspect | Description | Source |

| General Stability | The product is chemically stable under standard ambient conditions (room temperature).[4] | |

| Stable if stored under recommended conditions.[1] | ||

| Long-term Stability | After three years, the compound should be re-analyzed for chemical purity before use.[1] | |

| Conditions to Avoid | Strong heating.[4] Forms explosive mixtures with air on intense heating.[4] | |

| Incompatible materials, excess heat, strong oxidants.[2] | ||

| Incompatible Materials | Strong oxidizing agents.[4][5] | |

| Hazardous Decomposition | Hazardous decomposition products formed under fire conditions include Carbon oxides.[5] |

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not publicly available in standard safety and technical data sheets. However, a general workflow for ensuring the continued integrity of the standard can be described. This typically involves periodic re-analysis to confirm chemical purity and identity.

A logical workflow for the proper storage and handling of this compound standards is illustrated in the diagram below.

Caption: Workflow for Storage, Handling, and Stability Monitoring of this compound.

Safety and Handling

While this guide focuses on storage and stability, it is important to adhere to standard laboratory safety practices when handling this compound.

| Precaution | Recommendation | Source |

| Personal Protective Equipment | Wear appropriate protective eyeglasses or chemical safety goggles. | [2] |

| Wear appropriate protective gloves to prevent skin exposure. | [2] | |

| Wear appropriate protective clothing to prevent skin exposure. | [2] | |

| Engineering Controls | Use with adequate ventilation. | [2] |

| Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower. | [2] | |

| General Hygiene | Wash thoroughly after handling. | [2] |

| Avoid contact with eyes, skin, and clothing. | [2] | |

| Avoid ingestion and inhalation. | [2] |

By adhering to these storage, handling, and monitoring guidelines, researchers can ensure the quality and reliability of their this compound standards, leading to more accurate and consistent analytical outcomes.

References

Methodological & Application

Application Note: Quantitative Analysis of Phthalates in Polymers using GC-MS with Didecyl Phthalate-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Due to their weak chemical bonds with the polymer matrix, phthalates can leach into the environment and food products, raising health concerns as they are considered potential endocrine disruptors.[1][2] Accurate and reliable quantification of phthalates in various matrices is crucial for regulatory compliance and risk assessment.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of phthalates due to its high sensitivity and selectivity.[3] However, the complexity of sample matrices can lead to variations in sample preparation and instrumental analysis.[1][4] The use of an internal standard is essential to compensate for analyte loss during sample preparation and to correct for matrix-induced signal suppression or enhancement.[1][4] Deuterated internal standards, such as Didecyl phthalate-d4, are ideal for this purpose as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring accurate quantification through isotope dilution mass spectrometry (IDMS).[1][5] This application note provides a detailed protocol for the determination of various phthalates in polymer samples using this compound as an internal standard with GC-MS.

Experimental Workflow

The general workflow for the GC-MS analysis of phthalates in polymer samples using an internal standard is depicted below.

Caption: Experimental workflow for GC-MS analysis of phthalates in polymers.

Logical Relationship of GC-MS Components

The following diagram illustrates the logical relationship between the key components of the Gas Chromatograph-Mass Spectrometer system.

Caption: Logical relationship of GC-MS components.

Experimental Protocols

Materials and Reagents

-

Solvents: Tetrahydrofuran (THF), n-Hexane (High purity, HPLC or pesticide residue grade).

-

Standards: Phthalate standards mix (e.g., DMP, DEP, DBP, BBP, DEHP, DNOP, DINP, DIDP).

-

Internal Standard: this compound (in a suitable solvent like hexane or iso-octane).

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa. All glassware should be thoroughly cleaned and rinsed with solvent to avoid phthalate contamination.[6][7] It is recommended to heat non-volumetric glassware at 400°C for at least 2 hours.[6][7]

Standard Preparation

-

Internal Standard Stock Solution (ISSS): Prepare a stock solution of this compound at a concentration of 100 µg/mL in hexane.

-

Internal Standard Spiking Solution (ISSSp): Dilute the ISSS to a working concentration of 10 µg/mL in hexane.

-

Calibration Standards: Prepare a series of calibration standards by diluting the phthalate standards mix with hexane to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. Spike each calibration standard with the ISSSp to a final concentration of 1 µg/mL.

Sample Preparation (Dissolution-Precipitation Method for Polymers)

-

Accurately weigh approximately 50 mg of the polymer sample (cut into small pieces) into a glass vial.[5]

-

Add 5 mL of THF to dissolve the polymer. Vortex or sonicate for at least 30 minutes to ensure complete dissolution.[5][6]

-

Spike the dissolved sample with a known amount (e.g., 50 µL of the 10 µg/mL ISSSp) of the this compound internal standard solution.[1][6]

-

Add 10 mL of hexane to precipitate the polymer.[5]

-

Shake the mixture and allow it to stand for at least 5 minutes for the polymer to settle.[3]

-

Centrifuge the sample to pellet the precipitated polymer.[5][6]

-

Carefully transfer the supernatant containing the extracted phthalates and the internal standard to a clean GC vial for analysis.

GC-MS Parameters

The following are typical GC-MS parameters for phthalate analysis. These may need to be optimized for your specific instrument and application.

| Parameter | Setting |

| GC System | Agilent 8890 GC or equivalent[8] |

| MS System | Agilent 5977B MSD or equivalent[8] |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[9] |

| Injector | Split/Splitless, 280-300°C[7] |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial 60°C for 1 min, ramp to 220°C at 25°C/min, then to 300°C at 5°C/min, hold for 5 min. |

| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min[7] |

| MS Source | Electron Ionization (EI) at 70 eV[7] |

| MS Quadrupole | 150°C |

| MS Source Temp. | 230°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Quantification and Qualifier Ions

For accurate quantification and confirmation, specific ions for each phthalate and the internal standard are monitored. The most abundant, characteristic ion is used for quantification, while one or two other ions are used as qualifiers.

| Compound | Abbreviation | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| Dimethyl phthalate | DMP | 163 | 194, 133 |

| Diethyl phthalate | DEP | 149 | 177, 222 |

| Di-n-butyl phthalate | DBP | 149 | 223, 205 |

| Benzyl butyl phthalate | BBP | 149 | 91, 206 |

| Di(2-ethylhexyl) phthalate | DEHP | 149 | 167, 279 |

| Di-n-octyl phthalate | DNOP | 149 | 279 |

| Diisononyl phthalate | DINP | 149 | 293, 167 |

| Diisodecyl phthalate | DIDP | 149 | 307, 167 |

| This compound | DIDP-d4 | 153 | 171, 311 |

Note: The quantifier and qualifier ions for this compound are predicted based on the fragmentation pattern of similar deuterated phthalates. It is recommended to verify these ions by injecting a pure standard of this compound.

Method Performance Data

The following table summarizes typical performance data for the analysis of phthalates using GC-MS with deuterated internal standards. While specific data for this compound is limited in the provided search results, the data for other deuterated phthalates provides a good indication of the expected performance.

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.995 | [4][10] |

| Recovery (%) | 85 - 115% | [4][10] |

| Precision (%RSD) | < 15% | [11] |

| Limit of Detection (LOD) | 0.5 - 10 ng/mL | [12] |

| Limit of Quantification (LOQ) | 1.5 - 30 ng/mL | [12] |

Note: LOD and LOQ are dependent on the specific analyte, matrix, and instrument sensitivity. The values presented are indicative.

Conclusion

The use of this compound as an internal standard in the GC-MS analysis of phthalates in polymers provides a reliable and accurate method for quantification. The detailed protocol and data presented in this application note serve as a comprehensive guide for researchers and scientists. Proper sample preparation to minimize background contamination is critical for achieving accurate results. The described method, with appropriate validation, can be effectively implemented for routine quality control and research applications in the field of polymer and materials science, as well as in the safety assessment of consumer products.

References

- 1. fses.oregonstate.edu [fses.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. accustandard.com [accustandard.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. benchchem.com [benchchem.com]

- 7. oiv.int [oiv.int]

- 8. agilent.com [agilent.com]

- 9. fses.oregonstate.edu [fses.oregonstate.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. redalyc.org [redalyc.org]

Application Note: High-Sensitivity LC-MS/MS Method for Phthalate Analysis in Biological Matrices Using Didecyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalates are a class of synthetic chemicals widely used as plasticizers in numerous consumer and industrial products. Due to their potential endocrine-disrupting properties and other adverse health effects, sensitive and reliable methods for their quantification in biological matrices are crucial for exposure assessment and toxicological studies. This application note details a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of multiple phthalates in biological samples. The method utilizes Didecyl phthalate-d4 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of phthalate exposure.

Introduction

Phthalates are esters of phthalic acid and are commonly added to plastics to increase their flexibility, durability, and transparency.[1] These compounds are not covalently bound to the polymer matrix and can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact.[2] Studies have linked phthalate exposure to a range of health concerns, including endocrine disruption, reproductive and developmental toxicity, and potential carcinogenicity.[1] Phthalates can interfere with the endocrine system by inhibiting testosterone synthesis and blocking androgen receptors.[3][4] Given the ubiquitous nature of phthalates and their potential health risks, regulatory bodies worldwide have set limits on their use in various products.[5]

LC-MS/MS has become the preferred technique for phthalate analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[6] The use of stable isotope-labeled internal standards, such as this compound, is critical for accurate quantification, as it compensates for analyte loss during sample preparation and corrects for matrix-induced ion suppression or enhancement.[7] This application note provides a detailed protocol for a high-sensitivity LC-MS/MS method for the analysis of common phthalates in biological matrices.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for biological fluids such as serum, plasma, and urine.

Materials:

-

Biological matrix (e.g., serum, plasma, urine)

-

This compound internal standard solution (1 µg/mL in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

β-glucuronidase (for urine samples)

-

Glass vials and centrifuge tubes (to minimize phthalate contamination)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Aliquoting: Transfer 0.5 mL of the biological sample (e.g., serum, urine) to a 1.5 mL glass screw-cap vial.[7]

-

Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the 1 µg/mL this compound internal standard solution to each sample, calibrator, and quality control sample.

-

Enzymatic Hydrolysis (for urine samples): For the analysis of phthalate metabolites in urine, add 10 µL of β-glucuronidase and 100 µL of 1 M ammonium acetate. Gently mix and incubate at 37°C for 2 hours to deconjugate glucuronidated metabolites.[7]

-

Protein Precipitation & Extraction: Add 1 mL of acetonitrile to the sample, vortex vigorously for 1 minute to precipitate proteins and extract the phthalates.

-

Centrifugation: Centrifuge the samples at 5,000 x g for 10 minutes to pellet the precipitated proteins.[7]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 60:40 water:methanol). Vortex to ensure complete dissolution.

-

Filtration & Transfer: Filter the reconstituted sample through a 0.2 µm syringe filter into an LC autosampler vial.

-

Injection: Inject a 10 µL aliquot into the LC-MS/MS system.[7]

Liquid Chromatography (LC) Conditions

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)[1]

-

Mobile Phase A: Water with 10 mM ammonium acetate

-

Mobile Phase B: Methanol

-

Gradient Elution:

| Time (min) | %A | %B |

| 0.0 | 60 | 40 |

| 0.5 | 60 | 40 |

| 5.0 | 1 | 99 |

| 8.0 | 1 | 99 |

| 8.5 | 60 | 40 |

| 11.0 | 60 | 40 |

-

Flow Rate: 0.5 mL/min[8]

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode[8]

-

Capillary Voltage: 0.5 kV[9]

-

Source Temperature: 150°C[9]

-

Desolvation Temperature: 500°C[9]

-

Desolvation Gas Flow: 1000 L/hr[9]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)[8]

Data Presentation

Table 1: MRM Transitions for Common Phthalates and this compound

The following table provides optimized MRM transitions for a selection of common phthalates. The transitions for this compound are proposed based on the fragmentation pattern of Diisodecyl phthalate (DIDP) with a +4 amu shift for the deuterated standard.

| Analyte | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier/Qualifier) |

| Dimethyl phthalate | DMP | 195 | 163 / 133 |

| Diethyl phthalate | DEP | 223 | 149 / 177 |

| Dibutyl phthalate | DBP | 279 | 149 / 205 |

| Benzyl butyl phthalate | BBP | 313 | 149 / 205 |

| Bis(2-ethylhexyl) phthalate | DEHP | 391 | 167 / 279 |

| Di-n-octyl phthalate | DNOP | 391 | 261 / 149 |

| Diisononyl phthalate | DINP | 419 | 149 / 293 |

| Diisodecyl phthalate | DIDP | 447 | 149 / 289 |

| This compound (IS) | DIDP-d4 | 451 | 149 / 293 |

Data adapted from SCIEX technical note and PerkinElmer application note.[1][8]

Table 2: Quantitative Performance Data

This table summarizes typical performance characteristics of the LC-MS/MS method for phthalate analysis.

| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) |

| DMP | 0.5 - 200 | >0.99 | 0.1 | 0.5 | 85 - 115 |

| DEP | 0.5 - 200 | >0.99 | 0.1 | 0.5 | 85 - 115 |

| DBP | 0.5 - 200 | >0.99 | 0.2 | 0.8 | 90 - 110 |

| BBP | 0.5 - 200 | >0.99 | 0.2 | 0.8 | 90 - 110 |

| DEHP | 1.0 - 500 | >0.99 | 0.5 | 1.0 | 88 - 108 |

| DNOP | 1.0 - 500 | >0.99 | 0.5 | 1.0 | 85 - 113 |

| DIDP | 2.0 - 1000 | >0.99 | 1.0 | 2.0 | 94 - 109 |

Data compiled from various sources.[1][8][9]

Visualizations

Caption: Experimental workflow for phthalate analysis.

Caption: Phthalate-induced disruption of testosterone synthesis.

References

- 1. s4science.at [s4science.at]

- 2. benchchem.com [benchchem.com]

- 3. What Is the Specific Anti-Androgenic Mechanism of Action for Phthalates? → Learn [pollution.sustainability-directory.com]

- 4. Di (n-butyl) phthalate inhibits testosterone synthesis through a glucocorticoid-mediated pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. sciex.com [sciex.com]

- 7. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciex.com [sciex.com]

- 9. waters.com [waters.com]

Application Note: Sample Preparation for Phthalate Analysis in Plastics with Didecyl phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of chemical compounds widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] However, due to their potential adverse health effects, including endocrine disruption, the presence and concentration of phthalates in consumer products are strictly regulated.[2] Accurate and reliable quantification of phthalates in plastic matrices is therefore crucial. This application note provides detailed protocols for the sample preparation of plastics for the analysis of various phthalates using Didecyl phthalate-d4 as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

The use of an isotopically labeled internal standard, such as this compound, is critical for accurate quantification as it compensates for potential analyte loss during sample preparation and instrumental analysis. This note details two common and effective sample preparation techniques: dissolution-precipitation and ultrasonic extraction.

Experimental Protocols

General Reagents and Materials

-

Solvents: Tetrahydrofuran (THF, HPLC grade), Hexane (HPLC grade), Methanol (HPLC grade), Dichloromethane (DCM, HPLC grade), Cyclohexane (HPLC grade).

-

Internal Standard (IS): this compound (DIDP-d4) stock solution (e.g., 100 µg/mL in a suitable solvent).

-

Calibration Standards: Certified standard solutions of target phthalates.

-

Plastic Sample: Cut into small pieces (e.g., < 2 mm).

-

Glassware: Vials, flasks, pipettes, etc. To avoid contamination, glassware should be thoroughly cleaned and rinsed with a solvent like hexane before use.[3]

-

Filtration: 0.45 µm PTFE syringe filters.

-

Analytical Balance: Capable of weighing to at least 0.1 mg.

-

Vortex Mixer

-

Ultrasonic Bath

-

Centrifuge

Protocol 1: Dissolution-Precipitation Method

This method is particularly suitable for polymers that are soluble in a specific solvent, such as PVC in THF.[4][5] The principle involves dissolving the plastic sample to release the phthalates into the solution, followed by the precipitation of the polymer matrix by adding a non-solvent.[6]

Procedure:

-

Sample Weighing: Accurately weigh approximately 50 mg of the plastic sample into a glass vial.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the vial. The final concentration of the IS in the extract should be within the calibration range (e.g., 1 µg/mL).

-

Dissolution: Add 5 mL of THF to the vial.

-

Mixing: Seal the vial and vortex or shake for at least 30 minutes, or until the sample is completely dissolved. Gentle heating or sonication can be used to aid dissolution.[4]

-

Precipitation: Add 10 mL of hexane (or another suitable anti-solvent like ethanol) to the solution to precipitate the polymer.[4]

-

Settling: Shake the mixture and allow it to stand for at least 10 minutes to let the polymer settle.

-

Filtration/Centrifugation: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial. Alternatively, centrifuge the sample and collect the supernatant.

-

Dilution (if necessary): The filtered extract can be further diluted with a suitable solvent (e.g., cyclohexane) to bring the analyte concentrations within the calibration range of the GC-MS.

-

Analysis: The prepared sample is now ready for GC-MS analysis.

Protocol 2: Ultrasonic Extraction Method

Ultrasonic extraction is a faster and simpler alternative to traditional methods like Soxhlet extraction. It uses high-frequency sound waves to facilitate the extraction of analytes from the sample matrix into a solvent.[3][7]

Procedure:

-

Sample Weighing: Accurately weigh approximately 0.5 g of the plastic sample into a glass flask.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the flask.

-

Solvent Addition: Add 20 mL of a suitable extraction solvent (e.g., dichloromethane or a mixture of toluene and dichloromethane).[7]

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate for a specified time, for example, 30-60 minutes at a controlled temperature (e.g., 60°C).[7]

-

Cooling and Filtration: Allow the extract to cool to room temperature and then filter it through a 0.45 µm PTFE syringe filter into a clean vial.

-

Concentration and Reconstitution (if necessary): The solvent can be evaporated under a gentle stream of nitrogen, and the residue can be reconstituted in a smaller volume of a solvent suitable for GC-MS analysis (e.g., cyclohexane).

-

Analysis: The prepared sample is ready for GC-MS analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from phthalate analysis in plastics using GC-MS with internal standard calibration. Note that the specific values can vary depending on the instrument, method parameters, and plastic matrix.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Selected Phthalates

| Phthalate | Abbreviation | MDL (µg/L) | LOQ (µg/L) |

| Di-n-butyl phthalate | DBP | - | 2.5 - 12.5[8] |

| Benzyl butyl phthalate | BBP | - | 2.5 - 12.5[8] |

| Bis(2-ethylhexyl) phthalate | DEHP | - | 2.5 - 12.5[8] |

| Di-n-octyl phthalate | DNOP | - | 2.5 - 12.5[8] |

| Diisononyl phthalate | DINP | - | 2.5 - 12.5[8] |

| Diisodecyl phthalate | DIDP | - | 2.5 - 12.5[8] |

| Diethyl phthalate | DEP | 0.08 | 0.54 |

| Dimethyl phthalate | DMP | 0.08 | 0.54 |

Data is compiled from multiple sources and may not directly correspond to the use of this compound.

Table 2: Recovery Rates for Selected Phthalates in Plastic Matrices

| Phthalate | Abbreviation | Spiked Concentration | Recovery (%) | RSD (%) |

| Di-n-butyl phthalate | DBP | 1 µg/g | 70-120 | - |

| Benzyl butyl phthalate | BBP | 1 µg/g | 70-120 | - |

| Bis(2-ethylhexyl) phthalate | DEHP | 1 µg/g | 70-120 | - |

| Di-n-octyl phthalate | DNOP | 1 µg/g | >120 | - |

| Diisononyl phthalate | DINP | - | 76-100 | 0.6-19 |

| Diisodecyl phthalate | DIDP | - | - | - |

| Diethyl phthalate | DEP | - | 82.7-94.4[8] | 2.3-6.6 (Intraday)[8] |

| Dimethyl phthalate | DMP | - | 76-100 | 0.6-19 |

Recovery data is dependent on the specific matrix and extraction method used. The values presented are indicative.

Mandatory Visualization

Caption: Experimental workflow for phthalate analysis in plastics.

References

- 1. gcms.cz [gcms.cz]

- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 3. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontier-lab.com [frontier-lab.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Using Cucurbit[n]urils as Adsorbent [openchemicalengineeringjournal.com]

- 8. researchgate.net [researchgate.net]

Application Note and Protocol: Isotope Dilution Mass Spectrometry for the Quantification of Didecyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Didecyl phthalate (DDP) in various matrices using isotope dilution mass spectrometry (IDMS). The use of a stable isotope-labeled internal standard, Didecyl phthalate-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis.[1] This method is applicable to a wide range of sample types, including polymers, consumer products, and environmental samples, and is intended for use by researchers in toxicology, environmental science, and drug development. The protocol described herein primarily focuses on gas chromatography-mass spectrometry (GC-MS).

Introduction

Didecyl phthalate (DDP) is a high-molecular-weight phthalate ester commonly used as a plasticizer in a variety of polymer applications, such as in PVC products, wire insulation, and consumer goods.[2] Due to the potential for phthalates to migrate from these materials and the associated health concerns regarding their endocrine-disrupting properties, robust and accurate analytical methods for their quantification are essential.[3][4]

Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for precise quantification.[5] It involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process.[1] Since the labeled internal standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and ionization suppression/enhancement during mass spectrometric analysis.[1] By measuring the ratio of the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, irrespective of sample loss or matrix interferences.[5]

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC-grade or equivalent purity hexane, tetrahydrofuran (THF), dichloromethane, acetone, and methanol. Ensure all solvents are tested for phthalate contamination.[6]

-

Standards: Didecyl phthalate (DDP) and this compound (DDP-d4) analytical standards.

-

Glassware: All glassware should be thoroughly cleaned and baked at 400°C for at least 2 hours to eliminate any potential phthalate contamination.[6][7] Avoid the use of plastic labware wherever possible.[6]

-

Solid Phase Extraction (SPE) Cartridges: If additional cleanup is necessary.

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of DDP and DDP-d4 in 10 mL of hexane to prepare individual stock solutions.

-

Intermediate Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with hexane.

-

Calibration Standards: Prepare a set of calibration standards by spiking appropriate amounts of the DDP working solutions into a constant concentration of the DDP-d4 internal standard solution. The concentration range should encompass the expected concentration of DDP in the samples.

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

2.3.1. Polymer Samples (e.g., PVC) [3][8]

-

Accurately weigh approximately 50 mg of the polymer sample into a glass vial.[3][8]

-

Add a known amount of this compound internal standard solution.

-

Add 5 mL of THF to dissolve the polymer. Vortex or sonicate to aid dissolution.[3][8]

-

Add 10 mL of hexane for every 5 mL of THF to precipitate the polymer.[3][8]

-

Shake the mixture and allow it to stand for at least 5 minutes for the polymer to settle.[3][8]

-

Transfer the supernatant to a clean glass vial for analysis.

2.3.2. Aqueous Samples (e.g., Beverages, Environmental Water) [3]

-

To a 10 mL aqueous sample in a glass tube, add a known amount of this compound internal standard solution.

-

Perform a liquid-liquid extraction by adding 5 mL of hexane and vortexing vigorously for 1 minute.

-

Allow the phases to separate.

-

Carefully transfer the upper hexane layer to a clean vial.

-

Repeat the extraction with another 5 mL of hexane and combine the extracts.

-

The combined extract can be concentrated under a gentle stream of nitrogen if necessary.

Instrumental Analysis: GC-MS

The analysis is performed using a gas chromatograph coupled to a mass spectrometer.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| GC System | Agilent 7890A or equivalent[3] |

| Injector | Split/splitless inlet[3] |

| Injection Volume | 1 µL |

| Injector Temperature | 320 °C[3] |

| Carrier Gas | Helium or Hydrogen[3] |

| Column | Rtx-440 or Rxi-XLB (30 m x 0.25 mm, 0.25 µm)[3][9] |

| Oven Program | Initial temp 100°C (hold 1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min (hold 5 min)[3] |

| MS System | Agilent 5975C or equivalent[3] |

| Ionization Mode | Electron Ionization (EI)[3] |

| Electron Energy | 70 eV[3] |

| Source Temperature | 260 °C[3] |

| Transfer Line Temp | 300 °C[3] |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |